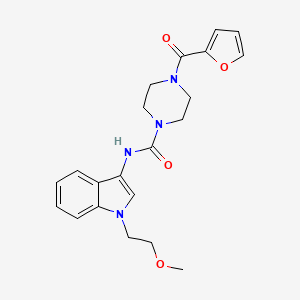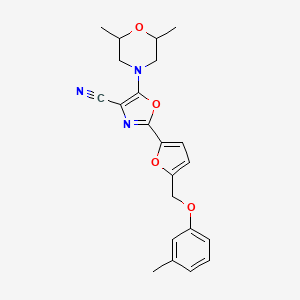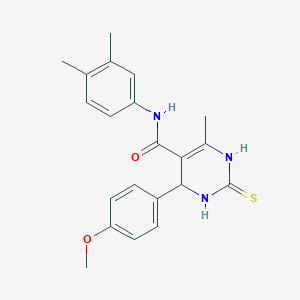
4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality 4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and SAR of Furan-2-Carboxamide Derivatives
- Research has shown the synthesis and evaluation of 5-aryl-furan-2-carboxamide derivatives for their potential as urotensin-II receptor antagonists. These compounds, including the 4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide, were investigated for their systematic SAR (structure-activity relationship). This research aims to identify potent antagonists with high metabolic stability, low toxicity, and acceptable pharmacokinetic profiles (Lim et al., 2019).
Antimicrobial Activities of Azole Derivatives
- Some studies have explored the antimicrobial activities of azole derivatives, including compounds derived from furan-2-carbohydrazide. These studies aim to identify compounds with significant activity against various microorganisms (Başoğlu et al., 2013).
PET Dopamine D3 Receptor Radioligands
- Carbon-11-labeled carboxamide derivatives have been synthesized for potential use as PET radioligands for imaging dopamine D3 receptors. These studies contribute to the development of diagnostic tools in neurology and psychiatry (Gao et al., 2008).
Design and Pharmacological Evaluation of Novel Derivatives
- There has been significant research into the design and pharmacological evaluation of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These studies focus on antidepressant and antianxiety activities in preclinical models (Kumar et al., 2017).
Antibacterial Activity of Terazosin Derivatives
- Research has also been conducted on the antibacterial activity of Terazosin hydrochloride and its derivatives, including 1, 4-bis-(furan-2-yl-carbonl) piperazine. These studies contribute to the development of new antibacterial agents (Kumar et al., 2021).
HIV-1 Reverse Transcriptase Inhibitors
- Studies have been done on bis(heteroaryl)piperazines as novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. This research aids in the discovery of new antiviral drugs (Romero et al., 1994).
Synthesis and Evaluation of Cancer-Related Derivatives
- Investigations into the synthesis and evaluation of piperazine-2,6-dione and related derivatives for their anticancer activity have been conducted. These compounds are screened for effectiveness against various cancer cell lines (Kumar et al., 2013).
Analgesic Activity of Piperazine-1-Carboxamide
- The analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its analogs has been studied. This research contributes to the understanding of pain management and the development of new analgesics (Nie et al., 2020).
PET Imaging of Colony-Stimulating Factor 1 Receptor
- A study on the synthesis and evaluation of a fluorine-18-labeled ligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, has been conducted (Lee et al., 2022).
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-28-14-12-25-15-17(16-5-2-3-6-18(16)25)22-21(27)24-10-8-23(9-11-24)20(26)19-7-4-13-29-19/h2-7,13,15H,8-12,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMNIQQEZRSZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)
![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)
![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)
![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)




![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)
